Brevitaxin

Description

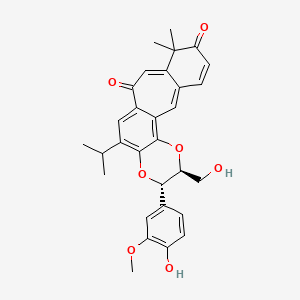

Brevitaxin is a diterpenolignan compound first isolated in 1995 from the bark of Taxus brevifolia (Pacific yew) by Arslanian et al. . Structurally, it combines a diterpene backbone with a lignan moiety, a rare hybrid configuration that distinguishes it from other taxane-derived compounds. Its molecular formula and exact stereochemistry remain unspecified in publicly available literature, though its isolation and structural elucidation were confirmed via nuclear magnetic resonance (NMR) and mass spectrometry .

Properties

Molecular Formula |

C30H30O7 |

|---|---|

Molecular Weight |

502.6 g/mol |

IUPAC Name |

(16S,17S)-16-(4-hydroxy-3-methoxyphenyl)-17-(hydroxymethyl)-7,7-dimethyl-13-propan-2-yl-15,18-dioxatetracyclo[9.8.0.03,8.014,19]nonadeca-1(19),2,4,8,11,13-hexaene-6,10-dione |

InChI |

InChI=1S/C30H30O7/c1-15(2)18-12-19-20(10-16-7-9-26(34)30(3,4)21(16)13-23(19)33)29-28(18)37-27(25(14-31)36-29)17-6-8-22(32)24(11-17)35-5/h6-13,15,25,27,31-32H,14H2,1-5H3/t25-,27-/m0/s1 |

InChI Key |

STCQKVIMCUPRKK-BDYUSTAISA-N |

Isomeric SMILES |

CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)O[C@H]([C@@H](O2)C5=CC(=C(C=C5)O)OC)CO |

Canonical SMILES |

CC(C)C1=C2C(=C3C=C4C=CC(=O)C(C4=CC(=O)C3=C1)(C)C)OC(C(O2)C5=CC(=C(C=C5)O)OC)CO |

Synonyms |

brevitaxin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Brevitaxin belongs to a broader class of taxane-related metabolites found in Taxus species. Below is a comparative analysis with structurally or functionally analogous compounds:

Key Comparative Insights

Structural Uniqueness: this compound’s diterpenolignan structure is distinct from the oxygenated flavanes (e.g., Taxuyunin B) and sesquiterpene acetates (e.g., Sesquipinsapol B) found in other Taxus species. Its hybrid architecture may confer novel bioactivity, as lignans are known for antioxidant and estrogenic properties, while diterpenes often exhibit cytotoxicity . In contrast, paclitaxel—a flagship taxane—lacks lignan integration but relies on a complex diterpene scaffold with an oxetane ring for microtubule-targeted anticancer effects .

Biosynthetic Pathways: this compound’s biosynthesis likely involves coupling of a diterpene precursor (e.g., geranylgeranyl pyrophosphate) with lignan monomers, a pathway divergent from the mevalonate-driven synthesis of sesquiterpenes like Sesquipinsapol B . Taxuyunin B, an oxygenated flavane, originates from flavonoid biosynthesis, emphasizing the metabolic diversity within Taxus species .

Pharmacological Potential: While paclitaxel’s clinical utility is well-established, this compound’s activities remain underexplored. Its structural analogs, such as podophyllotoxin (a lignan with anticancer properties), suggest possible microtubule-disrupting or topoisomerase-inhibiting effects . Sesquiterpene acetates like Sesquipinsapol B demonstrate antifungal activity, highlighting the ecological role of these compounds in plant defense—a trait this compound may share .

Taxonomic Specificity: this compound is exclusive to Taxus brevifolia, whereas Taxuyunin B and Sesquipinsapol B are isolated from T. yunnanensis and T. mairei, respectively. This species-specific distribution underscores the importance of biogeographic factors in compound discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.